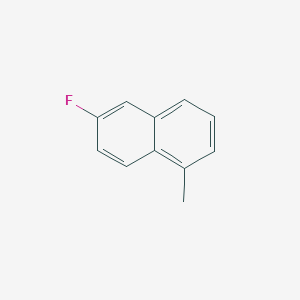

6-Fluoro-1-methylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-1-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉F. It is a fluorinated derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methylnaphthalene. One common method is the electrophilic fluorination using Selectfluor as the fluorinating agent. The reaction is carried out under mild conditions, often in the presence of a solvent like acetonitrile, and yields high purity this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-methylnaphthalene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can yield various hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce naphthoquinones, while substitution reactions can yield various halogenated or nitrated derivatives .

Scientific Research Applications

6-Fluoro-1-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.

Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with biological molecules. Fluorinated compounds often exhibit enhanced metabolic stability and altered lipophilicity, which can affect their biological activity .

Comparison with Similar Compounds

- 2-Fluoro-6-methylnaphthalene

- 6-Fluoro-2-methylnaphthalene

- 6-Fluoro-1-naphthol

Comparison: 6-Fluoro-1-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups on the naphthalene ring. This positioning can influence the compound’s chemical reactivity and physical properties, making it distinct from other similar fluorinated naphthalenes .

Biological Activity

6-Fluoro-1-methylnaphthalene is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its synthesis, biological effects, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is a substituted naphthalene derivative, characterized by a fluorine atom at the 6-position and a methyl group at the 1-position of the naphthalene ring. The synthesis typically involves electrophilic aromatic substitution methods, which allow for the introduction of functional groups that enhance biological activity.

Biological Activity Overview

The biological activities of naphthalene derivatives, including this compound, have been studied extensively. These compounds exhibit various pharmacological properties such as:

- Anticancer Activity : Some studies indicate that naphthalene derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Antioxidant Properties : Naphthalene compounds have shown potential in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Certain naphthalene derivatives possess antibacterial and antifungal activities.

1. Anticancer Activity

A study focused on naphthalene-substituted triazole derivatives found that compound 6a (related to this compound) exhibited significant cytotoxic effects against MDA-MB-231 breast cancer cells. The compound induced cell cycle arrest in the S phase and increased apoptosis rates in a dose-dependent manner. Notably, treatment with 6a resulted in a decrease in the G1 phase cell population from 74.39% to 39.14%, indicating effective cell cycle modulation .

2. Antioxidant Properties

Research has demonstrated that naphthalene derivatives can act as antioxidants by inhibiting lipid peroxidation and scavenging reactive oxygen species (ROS). The presence of the fluorine atom in this compound may enhance these properties due to its electronegative nature, which can stabilize free radicals.

3. Antimicrobial Effects

Naphthalene derivatives have been evaluated for their antimicrobial properties against various pathogens. For instance, studies have indicated that certain modifications to the naphthalene structure can lead to enhanced antibacterial activity, making them potential candidates for developing new antimicrobial agents.

Data Summary Table

Properties

CAS No. |

59079-89-9 |

|---|---|

Molecular Formula |

C11H9F |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

6-fluoro-1-methylnaphthalene |

InChI |

InChI=1S/C11H9F/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3 |

InChI Key |

HPUOWQHUMVHFIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.